molecular formula C8H19N3 B14285540 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- CAS No. 121379-43-9

1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl-

Cat. No.: B14285540
CAS No.: 121379-43-9
M. Wt: 157.26 g/mol
InChI Key: IHUDBMJOZBNXJX-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- is a heterocyclic organic compound that features a pyrimidine ring fused with a tetrahydro-2-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a pyrimidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2H-Pyran, tetrahydro-2-methyl-
  • 2H-1,2-Oxazine, tetrahydro-2-methyl-
  • 4-Hydroxy-2-quinolone

Uniqueness: 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- is unique due to its specific structural features and reactivity profile

Properties

CAS No.

121379-43-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3-(2-methyl-1,3-diazinan-1-yl)propan-1-amine

InChI

InChI=1S/C8H19N3/c1-8-10-5-3-7-11(8)6-2-4-9/h8,10H,2-7,9H2,1H3

InChI Key

IHUDBMJOZBNXJX-UHFFFAOYSA-N

Canonical SMILES

CC1NCCCN1CCCN

Origin of Product

United States

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